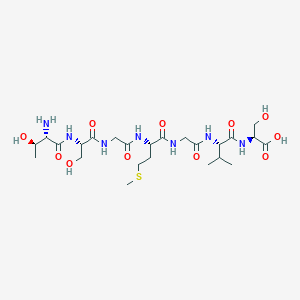
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-serine is a non-essential amino acid that is vital for protein synthesis, cell proliferation, and development . L-threonine is an essential amino acid important for protein balance in the body. L-serylglycine and L-methionylglycine are derivatives of serine and methionine, respectively, and play roles in various metabolic pathways. L-valine is an essential amino acid that is important for muscle metabolism and tissue repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves the stepwise addition of each amino acid to form the peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides. The choice of method depends on factors such as the length of the peptide, the complexity of the sequence, and the desired yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Used in the development of peptide-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways. For example, L-serine can activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide can also interact with enzymes and receptors involved in amino acid metabolism and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can be compared with other similar peptides, such as:
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-leucyl-: Similar in structure but contains leucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-isoleucyl-: Contains isoleucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-alanyl-: Contains alanine instead of valine.
The uniqueness of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- lies in its specific sequence of amino acids, which determines its specific biological activity and interactions.
Eigenschaften
CAS-Nummer |
164177-00-8 |
|---|---|
Molekularformel |
C24H43N7O11S |
Molekulargewicht |
637.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H43N7O11S/c1-11(2)19(23(40)30-15(10-33)24(41)42)31-17(36)8-26-20(37)13(5-6-43-4)28-16(35)7-27-21(38)14(9-32)29-22(39)18(25)12(3)34/h11-15,18-19,32-34H,5-10,25H2,1-4H3,(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,40)(H,31,36)(H,41,42)/t12-,13+,14+,15+,18+,19+/m1/s1 |
InChI-Schlüssel |
WYXWYENBLALXOC-OCANJJRCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


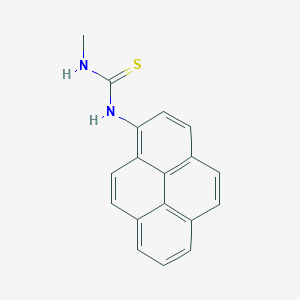
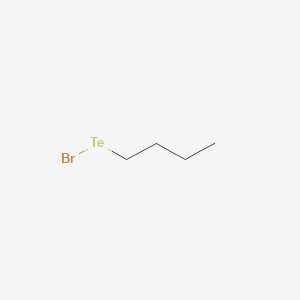
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
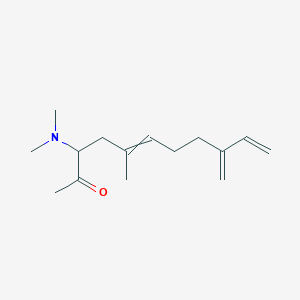

![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
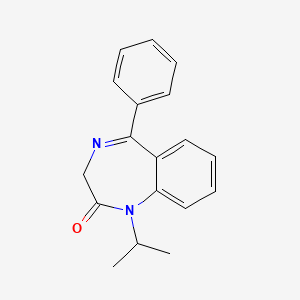
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
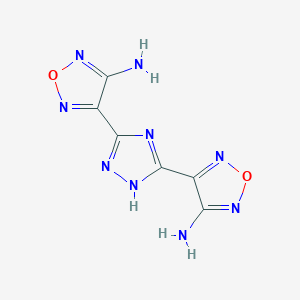
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
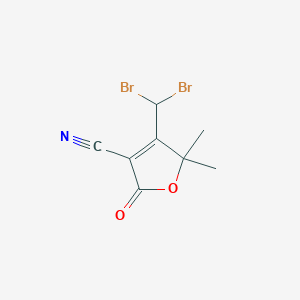
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
